molecular formula C25H29I2NO3 B1667116 Amiodarone CAS No. 1951-25-3

Amiodarone

Cat. No. B1667116
CAS RN: 1951-25-3
M. Wt: 645.3 g/mol
InChI Key: IYIKLHRQXLHMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amiodarone is an effective antiarrhythmic medication frequently used for both ventricular and atrial arrhythmias . It belongs to the group of medicines known as antiarrhythmics . It is used to treat life-threatening heart rhythm problems called ventricular arrhythmias . This medicine is used in patients who have already been treated with other medicines that did not work well .


Molecular Structure Analysis

Amiodarone has a molecular formula of C25H29I2NO3 . It is an iodine-containing compound with some structural similarity to thyroxine . It is highly lipid-soluble and is stored in high concentrations in fat and muscle, as well as in the liver, lungs, and skin .


Chemical Reactions Analysis

Amiodarone can cause serious adverse reactions affecting the eyes, heart, lung, liver, thyroid gland, skin, and peripheral nervous system . It interacts with several medications, such as warfarin, simvastatin, and atorvastatin, and many HIV antiretroviral medications .


Physical And Chemical Properties Analysis

Amiodarone is incompletely absorbed (35% to 65%) after oral administration . It is taken up very extensively by tissue, with marked interindividual variation . The elimination half-life of amiodarone is highly variable and unusually long, averaging about 58 days .

Scientific Research Applications

Electrophysiologic Effects and Proarrhythmic Potential

Amiodarone, known for its complex electrophysiologic profile, has been extensively used for treating serious cardiac rhythm disorders, especially life-threatening ventricular tachyarrhythmias. Its electrophysiologic effect is characterized by a significant prolongation of the ventricular action potential, leading to an increase in refractoriness and the duration of the QT interval on electrocardiograms. This prolongation of the QT interval is particularly known for its potential to provoke polymorphic ventricular tachycardia, such as torsade de pointes. However, the extent of amiodarone-induced proarrhythmic effects and their incidence vary depending on patient populations, dosages used, length of follow-up, and study design. Research has focused on reevaluating the proarrhythmic potential of amiodarone, especially its ability to provoke torsade de pointes, due to increasing concerns about the safety of antiarrhythmic drug therapy (Hohnloser, Klingenheben, & Singh, 1994).

Impact on Thyroid Function

Amiodarone's impact on thyroid function has been a subject of interest. It is known to affect thyroid physiology significantly, with studies showing changes in thyroid hormone dynamics in almost all patients receiving amiodarone. This includes decreases in peripheral deiodination of thyroxine to triiodothyronine, leading to increased serum levels of thyroxine and reverse triiodothyronine, and decreased levels of triiodothyronine. Such alterations in thyroid function tests, however, are not always indicative of overt thyroid dysfunction. The relationship between amiodarone, its dosages, and the development of thyroid dysfunction has been a critical area of study (Harjai & Licata, 1997).

Use in Treating Ventricular Arrhythmias

Clinical studies have evaluated the efficacy of amiodarone in managing complex cardiac arrhythmias, especially those refractory to other antiarrhythmic agents. Long-term follow-ups have demonstrated its effectiveness in a high percentage of patients, with a focus on identifying and managing side effects to continue amiodarone therapy successfully. The benefit of suppressing symptomatic arrhythmias and potentially preventing sudden death is weighed against the incidence of severe side effects (Peter, Hamer, Mandel, & Weiss, 1983).

Impact on Cardiac Tissue Receptors

Independent of its effects on thyroid hormone physiology, amiodarone has been shown to exert electrophysiologic effects on cardiac muscle cells that simulate those of hypothyroidism. Research in this area has revealed that amiodarone and its active metabolite desethylamiodarone may reduce the maximum binding capacity of cardiac beta-receptors and calcium channels. These findings are crucial for understanding the drug's cardiac effects, separate from its influence on thyroid function (Harjai & Licata, 1997).

Safety and Monitoring

Given its widespread use, the safety and monitoring of amiodarone have been extensively reviewed. The emphasis is on using the lowest effective dose to achieve therapeutic endpoints while avoiding serious side effects. Regular monitoring for potential drug interactions and adverse effects on various organ systems is recommended to ensure safe and effective use of amiodarone (Siddoway, 2003).

Safety And Hazards

Amiodarone has been associated with serious and potentially life-threatening side effects, particularly of the lung, liver, and thyroid gland . It can cause changes in your heart rhythm, such as a condition called QT prolongation . It may cause fainting or serious side effects in some patients .

properties

IUPAC Name

(2-butyl-1-benzofuran-3-yl)-[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29I2NO3/c1-4-7-11-22-23(18-10-8-9-12-21(18)31-22)24(29)17-15-19(26)25(20(27)16-17)30-14-13-28(5-2)6-3/h8-10,12,15-16H,4-7,11,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYIKLHRQXLHMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29I2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022592
Record name Amiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

645.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Amiodarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015250
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Low, 4.76e-03 g/L
Record name Amiodarone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amiodarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015250
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Amiodarone is considered a class III anti-arrhythmic drug. It blocks potassium currents that cause repolarization of the heart muscle during the third phase of the cardiac action potential. As a result amiodarone increases the duration of the action potential as well as the effective refractory period for cardiac cells (myocytes). Therefore, cardiac muscle cell excitability is reduced, preventing and treating abnormal heart rhythms. Unique from other members of the class III anti-arrhythmic drug class, amiodarone also interferes with the functioning of beta-adrenergic receptors, sodium channels, and calcium channels channels. These actions, at times, can lead to undesirable effects, such as hypotension, bradycardia, and Torsades de pointes (TdP). In addition to the above, amiodarone may increase activity of peroxisome proliferator-activated receptors, leading to steatogenic changes in the liver or other organs. Finally, amiodarone has been found to bind to the thyroid receptor due to its iodine content, potentially leading to amiodarone induced hypothyroidism or thyrotoxicosis.
Record name Amiodarone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Amiodarone

CAS RN

1951-25-3
Record name Amiodarone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amiodarone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001951253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amiodarone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amiodarone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amiodarone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.157
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIODARONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3RQ532IUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Amiodarone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015250
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amiodarone
Reactant of Route 2
Reactant of Route 2
Amiodarone
Reactant of Route 3
Reactant of Route 3
Amiodarone
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Amiodarone
Reactant of Route 5
Reactant of Route 5
Amiodarone
Reactant of Route 6
Amiodarone

Citations

For This Compound
231,000
Citations
JW Mason - New England Journal of Medicine, 1987 - Mass Medical Soc
IN December 1985, amiodarone (Cordarone) was approved in the United States for treatment of life-threatening ventricular tachyarrhythmias. It is effective not only in these arrhythmias …
Number of citations: 661 www.nejm.org
I Kodama, K Kamiya, J Toyama - Cardiovascular research, 1997 - academic.oup.com
Antiarrhythmic strategies have changed dramatically during the last decade. The Cardiac Arrhythmia Suppres-Ž. sion Trial CAST reported the harmful effects of flecainide, encainide …
Number of citations: 418 academic.oup.com
SJ Connolly - Circulation, 1999 - Am Heart Assoc
… or recurrent VT treated with amiodarone. 25–35 Most reports conclude that amiodarone is an effective agent, 8, 25–29 although some suggest that amiodarone is not as effective as …
Number of citations: 481 www.ahajournals.org
MB Rosenbaum, PA Chiale, MS Halpern… - The American journal of …, 1976 - Elsevier
Amiodarone, administered orally in doses of 200 to 600 mg/day, was remarkably effective in the treatment and prevention of a wide variety of atrial and ventricular arrhythmias. Total …
Number of citations: 724 www.sciencedirect.com
DW Holt, GT Tucker, PR Jackson, GCA Storey - American heart journal, 1983 - Elsevier
… We used these methods to investigate the single-dose pharmacokinetics of amiodarone in … of amiodarone and its desethyl metabolite in samples from patients receiving amiodarone, …
Number of citations: 524 www.sciencedirect.com
PJ Podrid - Annals of internal medicine, 1995 - acpjournals.org
Purpose: To review the pharmacology, electrophysiology, and toxicity of amiodarone and to discuss the clinical results produced when amiodarone is used as therapy for patients with …
Number of citations: 360 www.acpjournals.org
E Martino, L Bartalena, F Bogazzi… - Endocrine …, 2001 - academic.oup.com
… The aim of this review is to analyze the pathophysiology of amiodarone-induced changes in thyroid function and to present the diagnostic and therapeutic aspects of amiodarone-…
Number of citations: 828 academic.oup.com
KJ Harjai, AA Licata - Annals of internal medicine, 1997 - acpjournals.org
… of amiodarone. Unlike thyrotoxicosis, hypothyroidism is related to a persistent Wolff-Chaikoff effect and often has a vague presentation. The goal of treatment of amiodarone… amiodarone. …
Number of citations: 482 www.acpjournals.org
D Roy, M Talajic, P Dorian, S Connolly… - … England Journal of …, 2000 - Mass Medical Soc
… to test the hypothesis that low doses of amiodarone would be more efficacious in preventing … fibrillation within the previous six months to amiodarone or to sotalol or propafenone, given …
Number of citations: 676 www.nejm.org
BN Singh - American heart journal, 1983 - Elsevier
… amiodarone for various durations, Lugol’s solution (dose equivalent to iodine contained in amiodarone dose), and amiodarone combined with T3 (last 3 weeks of amiodarone …
Number of citations: 291 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.